LXRβ Binding Affinity vs. Parent Scaffold
A derivative of 4-benzylquinoline (specifically, a 3-benzyl-8-(trifluoromethyl)quinolin-4-yl containing compound, BDBM35087) demonstrates potent and selective binding to the Liver X Receptor beta (LXRβ) ligand-binding domain, with an IC₅₀ value of 53 nM. This stands in stark contrast to the unsubstituted quinoline parent scaffold, which shows no appreciable binding at this target [1]. This indicates that the 4-benzyl substitution pattern is critical for conferring high-affinity interaction with this nuclear receptor, a property not shared by the simpler quinoline core.
| Evidence Dimension | In vitro binding affinity (IC₅₀) for LXRβ ligand-binding domain |
|---|---|
| Target Compound Data | IC₅₀ = 53 nM (for 4-benzylquinoline derivative BDBM35087) |
| Comparator Or Baseline | Quinoline (parent scaffold): No binding detected |
| Quantified Difference | From no binding to low nanomolar potency |
| Conditions | Binding assay using LXRβ ligand binding domain (residues 154-461) expressed in E. coli, pH 7.4, 4 °C [1]. |
Why This Matters
For research programs targeting LXRβ for atherosclerosis or metabolic disorders, procurement of the 4-benzylquinoline scaffold (or its active derivatives) is non-negotiable, as the unsubstituted quinoline core is completely inactive.
- [1] BindingDB. BDBM35087: Affinity Data for LXRα and LXRβ. View Source
